
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate is a complex organic compound with the molecular formula C36H50O4. This compound is characterized by its tetracene core, which is substituted with six propyl groups and two ester groups at the 2 and 3 positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetracene Core: The tetracene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Propyl Groups: The propyl groups are introduced via Friedel-Crafts alkylation, using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the tetracene core with methanol in the presence of a strong acid catalyst like sulfuric acid to form the dimethyl ester groups at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and alkylation reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- Dimethyl 1,4,5,6,7,8-hexapropylnaphthacene-2,3-dicarboxylate
- Dimethyl 1,4,5,6,7,8-hexapropylanthracene-2,3-dicarboxylate
Uniqueness
Dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of six propyl groups, which significantly alter its chemical properties compared to other tetracene derivatives. This uniqueness makes it particularly valuable in the development of specialized materials and in scientific research.
特性
CAS番号 |
323585-68-8 |
|---|---|
分子式 |
C40H52O4 |
分子量 |
596.8 g/mol |
IUPAC名 |
dimethyl 1,4,5,6,7,8-hexapropyltetracene-2,3-dicarboxylate |
InChI |
InChI=1S/C40H52O4/c1-9-15-25-21-22-26-23-27-24-33-29(17-11-3)37(39(41)43-7)38(40(42)44-8)32(20-14-6)36(33)31(19-13-5)35(27)30(18-12-4)34(26)28(25)16-10-2/h21-24H,9-20H2,1-8H3 |
InChIキー |
QWUGYTPUZHSYPH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C2=C(C3=C(C4=C(C(=C(C(=C4C=C3C=C2C=C1)CCC)C(=O)OC)C(=O)OC)CCC)CCC)CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


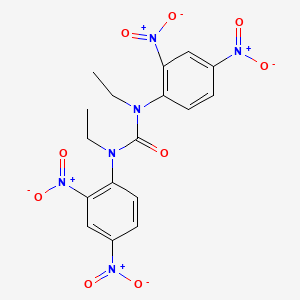

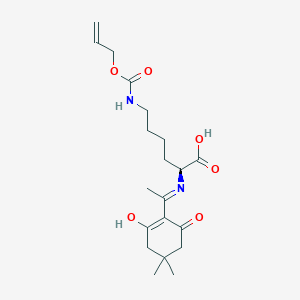

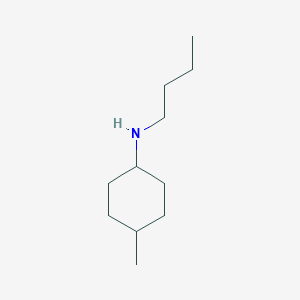
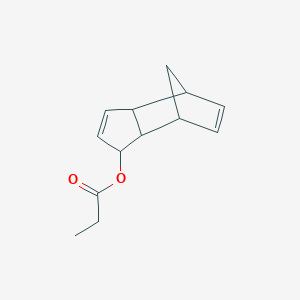

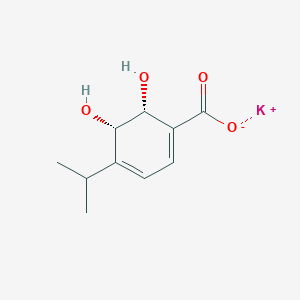
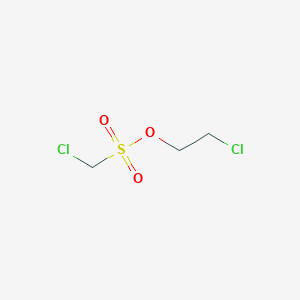

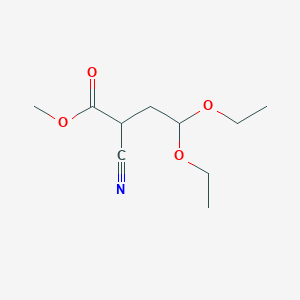
![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)


